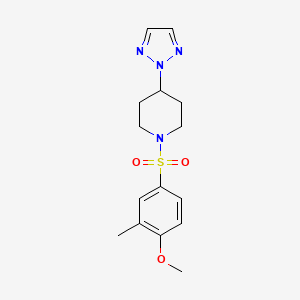

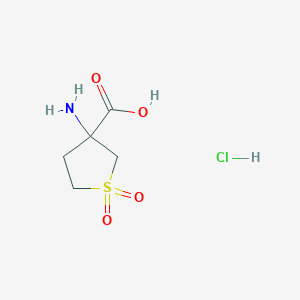

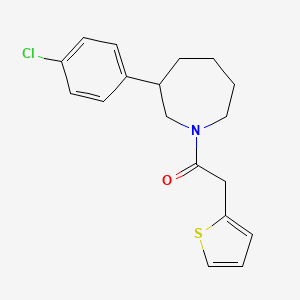

![molecular formula C16H16O4 B2519466 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 99662-52-9](/img/structure/B2519466.png)

3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one" is a derivative of the benzo[c]chromen-6-one family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various benzo[c]chromen-6-one derivatives and their synthesis, properties, and potential applications, although none directly mention the exact compound .

Synthesis Analysis

The synthesis of benzo[c]chromen-6-one derivatives often involves multi-component reactions that can be performed under green conditions. For instance, an oxidant-free synthesis of 7-amino-6H-benzo[c]chromen-6-ones was achieved using a Sc(OTf)3 catalyzed reaction between primary amines, β-ketoesters, and 2-hydroxychalcones, which allowed the construction of both B and C rings simultaneously from acyclic precursors . This method emphasizes the importance of environmentally friendly reactions in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of benzo[c]chromen-6-one derivatives is characterized by the presence of multiple rings, which are often constructed through cascade reactions involving Knoevenagel condensation and Michael addition, as seen in the synthesis of pyrano[4,3-b]chromen-1-ones . These structural features are crucial for the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of benzo[c]chromen-6-one derivatives includes interactions with various biological targets. For example, a series of 7-[3-(1-piperidinyl)propoxy]chromenones showed affinity for D2 and 5-HT2 receptors, suggesting their potential as atypical antipsychotics . Additionally, the reductive amination of chromen-2-one derivatives with aromatic aldehydes led to compounds with significant antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[c]chromen-6-one derivatives can be quite diverse. For instance, racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one displayed fluorescent properties and showed fluorescence enhancement in the presence of metals, indicating potential applications as fluorescent probes . Another derivative, 3-benzoxazol-2-yl-7-(N,N-diethylamino)-chromen-2-one, was found suitable as a fluorescent probe for investigating micellar microenvironments .

科学的研究の応用

Synthesis Techniques

- Microwave-assisted cyclization under mildly basic conditions is used for the synthesis of 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, such as 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, yielding significant results (Dao et al., 2018).

Fluorescence and Metal Interaction

- This compound exhibits fluorescent properties and has been found to interact with metals, displaying fluorescence enhancement in the presence of certain metals. This characteristic suggests potential applications in spectrofluorometry and other areas that leverage fluorescent probes (Gülcan et al., 2022).

Biological Activities

- Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones exhibit potential stimulant effects on the central and peripheral nervous systems, indicating possible applications in neurological research (Garazd et al., 2002).

Green Chemistry Approaches

- Oxidant-free, three-component synthesis under green conditions has been used to create biologically significant benzo[c]chromen-6-ones, highlighting the compound's potential in sustainable and environmentally friendly chemical processes (Vachan et al., 2019).

Antimicrobial Activities

- Novel urea/thiourea derivatives containing 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one structure have shown promising antimicrobial activities, suggesting potential in developing new antimicrobial agents (Mannam et al., 2020).

Electrochemical and Optical Properties

- Studies on the electrochemical and optical properties of compounds related to 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one have revealed potential applications in electrochromic materials and optoelectronic devices (Yigit et al., 2014).

Antioxidant Activity

- Some derivatives of this compound have demonstrated potent antioxidant activity, which can be relevant in pharmacological and nutritional research (Bandari et al., 2017).

Cholinesterase Inhibitors

- Certain derivatives of 7,8,9,10-tetrahydro-benzo[c]chromen-6-one have been evaluated as potential cholinesterase inhibitors, indicating their relevance in the treatment of Alzheimer's Disease (Gulcan et al., 2014).

作用機序

Target of Action

Similar compounds have been shown to interact with collagen and phosphodiesterase II .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been shown to affect the crosslinking of collagen and inhibit phosphodiesterase II , which could potentially affect multiple downstream pathways.

Result of Action

Similar compounds have been shown to enhance the thermal and mechanical performance of collagen-based materials and inhibit phosphodiesterase II .

Action Environment

Similar compounds have been shown to be stable and effective in various environments .

特性

IUPAC Name |

3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c17-16-14-4-2-1-3-12(14)13-6-5-10(7-15(13)20-16)18-8-11-9-19-11/h5-7,11H,1-4,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJDXOJQPSSCAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4CO4)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Sec-butylamino)-3-[(4-chlorobenzyl)oxy]propan-2-ol](/img/structure/B2519394.png)

![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2519395.png)

![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2519396.png)

![methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2519400.png)